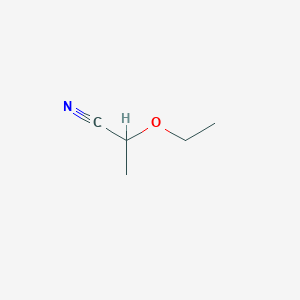

2-Ethoxypropionitrile

Description

Properties

IUPAC Name |

2-ethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJNVEVAILOJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026535 | |

| Record name | 2-Ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-45-9 | |

| Record name | 2-Ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Ethoxypropionitrile via Oxa-Michael Addition

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxypropionitrile (also known as 3-ethoxypropionitrile) through the base-catalyzed Michael addition of ethanol to acrylonitrile. This reaction, a specific example of an oxa-Michael addition or cyanoethylation, is a highly efficient and atom-economical method for forming a crucial C-O bond. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a comparative analysis of catalytic systems, a detailed experimental protocol based on modern heterogeneous catalysis, and critical safety considerations for handling the requisite hazardous materials.

Introduction: The Significance of Cyanoethylation

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] Its synthesis is most commonly achieved via the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues.[2][3] In this specific case, ethanol acts as the nucleophile (a Michael donor) and acrylonitrile serves as the electrophilic alkene (the Michael acceptor).[4]

The selection of the Michael addition for this transformation is underpinned by its inherent efficiency and versatility. The reaction proceeds with high atom economy, forming the desired product by the simple addition of the two reactants. Modern advancements, particularly the development of reusable solid base catalysts, have further enhanced the industrial and laboratory appeal of this method, steering it towards greener and more sustainable chemical processes.[5][6]

Reaction Mechanism: The Oxa-Michael Addition Pathway

The synthesis of this compound is a classic base-catalyzed conjugate addition reaction.[7] The mechanism proceeds through three primary steps, initiated by the activation of the alcohol nucleophile.

-

Deprotonation and Nucleophile Formation: A base abstracts the acidic proton from ethanol, generating a potent ethoxide nucleophile. The strength of the required base can vary, from strong alkoxides to the basic sites on a heterogeneous catalyst.[4]

-

Nucleophilic Attack: The newly formed ethoxide anion attacks the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-position electrophilic.[2][3] This attack results in the formation of a new carbon-oxygen bond and a resonance-stabilized carbanion intermediate, where the negative charge is delocalized onto the nitrile group.

-

Protonation: The carbanion intermediate is subsequently protonated by the conjugate acid of the base (or a protic solvent molecule), yielding the final this compound product and regenerating the catalyst.[4]

Catalysis and Experimental Parameters

The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall process sustainability. Both homogeneous and heterogeneous catalysts have been successfully employed.

-

Homogeneous Catalysts: Traditional methods often utilize soluble bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt).[1] While effective, these catalysts necessitate aqueous workups to neutralize and remove them, which can generate significant waste.[5]

-

Heterogeneous Catalysts: Modern approaches favor solid base catalysts due to their ease of separation (simple filtration), potential for recycling, and reduced waste generation.[6] Notable examples include:

-

Base-Modified Zeolites: Zeolites such as ZSM-5 loaded with potassium carbonate (K₂CO₃) have demonstrated excellent activity and 100% selectivity for the desired product in solvent-free conditions.[5]

-

Hydrotalcites: Magnesium-aluminum (Mg-Al) hydrotalcites are effective solid base catalysts for the cyanoethylation of alcohols.[6]

-

Ion-Exchange Resins: Basic anion-exchange resins like Amberlyst A-21 can also catalyze the reaction effectively under solvent-free conditions.[6]

-

The optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions, particularly the polymerization of acrylonitrile.

| Parameter | Typical Range/Value | Rationale & Impact | Reference |

| Catalyst | K₂CO₃/ZSM-5 (10% w/w) | Heterogeneous catalyst allows for easy separation and reuse, promoting a greener process. High activity and selectivity are observed. | [5] |

| Temperature | 65 °C | Provides a balance between a sufficient reaction rate and minimizing the spontaneous, exothermic polymerization of acrylonitrile. | [5][8] |

| Molar Ratio | 1.5 : 1 (Ethanol : Acrylonitrile) | An excess of ethanol is used to ensure complete conversion of the limiting reagent, acrylonitrile, and to act as a solvent. | [5] |

| Reaction Time | 5 hours | Sufficient time to achieve high conversion of acrylonitrile. Reaction progress can be monitored by GC analysis. | [5] |

| Solvent | Solvent-free | Using an excess of the ethanol reactant as the solvent medium improves the green credentials of the synthesis by reducing solvent waste. | [5] |

Detailed Experimental Protocol: A Heterogeneous Approach

This protocol describes the synthesis of this compound using a reusable K₂CO₃/ZSM-5 solid base catalyst, adapted from established literature.[5]

Materials and Reagents

-

Acrylonitrile (CH₂=CH-CN), ≥99%, inhibited with MEHQ

-

Ethanol (CH₃CH₂OH), anhydrous

-

Potassium Carbonate on ZSM-5 (K₂CO₃/ZSM-5, 10% w/w) catalyst

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware for workup

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging Reagents: To the flask, add the K₂CO₃/ZSM-5 catalyst (e.g., 100 mg for a 2.0 g acrylonitrile scale), acrylonitrile (2.0 g), and ethanol in a 1.5:1 molar ratio relative to acrylonitrile.[5]

-

Reaction: Immerse the flask in an oil bath preheated to 65 °C. Stir the mixture vigorously to ensure good contact between the reactants and the solid catalyst.[5]

-

Monitoring: Allow the reaction to proceed for 5 hours. The conversion of acrylonitrile can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).

-

Catalyst Removal: Once the reaction is complete (indicated by the consumption of acrylonitrile), cool the mixture to room temperature. Remove the solid catalyst by vacuum filtration, washing the catalyst cake with a small amount of fresh ethanol. The catalyst can be dried and stored for reuse.

-

Solvent Removal: Combine the filtrate and the washings. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Critical Safety Considerations

Acrylonitrile is a highly hazardous substance and must be handled with extreme caution in a controlled laboratory environment.

-

Toxicity and Carcinogenicity: Acrylonitrile is toxic if inhaled, swallowed, or in contact with skin.[9][10] It is classified as a potential human carcinogen.[9][11] All manipulations must be performed inside a certified chemical fume hood.[12]

-

Flammability: It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[10][13] Keep away from all sources of ignition, including heat, sparks, and open flames.[13]

-

Violent Polymerization: Acrylonitrile can polymerize spontaneously and violently, especially when exposed to light, strong bases (e.g., NaOH), strong acids, or heat.[9][11] This reaction is highly exothermic and can lead to a runaway reaction, causing vessel rupture. Always use inhibited acrylonitrile and store it in a cool, dark, and well-ventilated area away from incompatible materials.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and compatible gloves. Nitrile gloves are not suitable; butyl or viton/butyl rubber gloves are recommended for handling acrylonitrile.[11][12]

-

Emergency Preparedness: Ensure that fire extinguishers, safety showers, and eyewash stations are readily accessible.[13] Develop a specific spill response procedure before beginning work.

Conclusion

The synthesis of this compound via the base-catalyzed Michael addition of ethanol to acrylonitrile is a robust and efficient chemical transformation. While traditional homogeneous catalysts are effective, the adoption of heterogeneous solid base catalysts, such as K₂CO₃/ZSM-5, offers significant advantages in terms of product purification, catalyst reusability, and reduced environmental impact. Adherence to stringent safety protocols is paramount due to the hazardous nature of acrylonitrile. This guide provides the foundational knowledge and a practical framework for researchers to safely and effectively perform this valuable synthesis in a laboratory setting.

References

-

Hegde, C. N., Shetty, A., Greeshma, M. G., & Ramana, C. V. (2022). Michael additions of acrylonitrile with various alcohols over CO32−-resin. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Michael addition reaction. Wikipedia. Retrieved from [Link]

-

INEOS Nitriles. (n.d.). Acrylonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA. Retrieved from [Link]

-

University of Windsor. (n.d.). Acrylonitrile - DESIGNATED SUBSTANCE. University of Windsor. Retrieved from [Link]

-

University of Waterloo. (2024). Acrylonitrile. University of Waterloo Safety Office. Retrieved from [Link]

-

Voica, C., et al. (2025). Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst. ResearchGate. Retrieved from [Link]

-

Narayanan, S., et al. (2025). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

Spectroscopic data of 3-Ethoxypropionitrile (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxypropionitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxypropionitrile (CAS No: 2141-62-0), a key intermediate in various chemical syntheses. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data dump, offering insights into the causality behind the observed spectral features based on the molecule's structure.

The structural integrity of 3-Ethoxypropionitrile is confirmed through a multi-technique approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each protocol described herein is designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Structure and Overview

3-Ethoxypropionitrile (C₅H₉NO, Molecular Weight: 99.13 g/mol ) is a bifunctional molecule containing both an ether and a nitrile group.[1] This unique combination dictates its chemical properties and provides distinct spectroscopic handles for its identification.

Caption: Molecular structure of 3-Ethoxypropionitrile with proton and carbon designations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Ethoxypropionitrile, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR

-

Sample Preparation: Prepare a solution of ~5-10 mg of 3-Ethoxypropionitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is used to produce singlets for each unique carbon, simplifying the spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum exhibits three distinct sets of signals corresponding to the three unique proton environments in the molecule. The ethyl group gives its characteristic triplet-quartet pattern, while the propionitrile backbone protons appear as two triplets.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 1.22 | Triplet | 3H | 7.0 | -O-CH₂-CH₃ |

| b | 3.52 | Quartet | 2H | 7.0 | -O-CH₂ -CH₃ |

| c | 2.62 | Triplet | 2H | 6.3 | -O-CH₂-CH₂ -CN |

| d | 3.65 | Triplet | 2H | 6.3 | -O-CH₂ -CH₂-CN |

Source: Spectral data available from ChemicalBook.[2]

Causality Behind the Spectrum:

-

Protons 'a' and 'b': The classic ethyl group signature. The methyl protons ('a') are split into a triplet by their two neighbors on carbon 'b'. Conversely, the methylene protons ('b') are split into a quartet by the three protons of the methyl group ('a'). Both share the same coupling constant, J = 7.0 Hz.

-

Protons 'c' and 'd': These two methylene groups form an ethyl-like system. The protons on carbon 'c', adjacent to the electron-withdrawing nitrile group, are deshielded and appear as a triplet due to their coupling with the two protons on carbon 'd'. The protons on carbon 'd', adjacent to the electronegative oxygen atom, are further deshielded and also appear as a triplet, coupling with the protons on carbon 'c'.

Caption: ¹H-¹H spin-spin coupling network in 3-Ethoxypropionitrile.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, one for each unique carbon atom in the molecule, including the nitrile carbon.

| Label | Chemical Shift (δ, ppm) | Assignment |

| a | 15.1 | -O-CH₂-C H₃ |

| b | 66.5 | -O-C H₂-CH₃ |

| c | 18.9 | -O-CH₂-C H₂-CN |

| d | 64.8 | -O-C H₂-CH₂-CN |

| e | 117.8 | -C ≡N |

Source: Spectral data available from ChemicalBook and SpectraBase.[3][4]

Causality Behind the Spectrum:

-

Aliphatic Carbons ('a', 'b', 'c', 'd'): The chemical shifts are consistent with sp³ hybridized carbons. Carbons bonded to the highly electronegative oxygen atom ('b' and 'd') are significantly deshielded and appear downfield (~65-67 ppm). The methyl carbon ('a') is the most shielded, appearing furthest upfield.

-

Nitrile Carbon ('e'): The carbon of the nitrile group appears in its characteristic region around 115-125 ppm.[5][6] This distinct chemical shift is a highly diagnostic feature for the presence of a nitrile functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The spectrum of 3-Ethoxypropionitrile is dominated by absorptions from the C≡N, C-O, and C-H bonds.

Experimental Protocol: IR

-

Methodology: For a liquid sample like 3-Ethoxypropionitrile, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A single drop of the neat liquid is placed on the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2970-2860 | Strong | C-H (sp³) stretching |

| 2250 | Strong, Sharp | C≡N (Nitrile) stretching |

| 1110 | Strong | C-O (Ether) stretching |

Source: Spectral data available from ChemicalBook and general IR correlation tables.[7][8][9]

Causality Behind the Spectrum:

-

C≡N Stretch: The most diagnostic peak is the strong, sharp absorption at ~2250 cm⁻¹.[6][8] The carbon-nitrogen triple bond is strong and has a significant change in dipole moment during its stretching vibration, leading to a prominent and easily identifiable peak in a relatively uncluttered region of the spectrum.[7]

-

C-O Stretch: The strong band around 1110 cm⁻¹ is characteristic of the C-O single bond stretching vibration in an aliphatic ether.

-

C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methylene groups.

Caption: Key functional group vibrations for 3-Ethoxypropionitrile in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for volatile, small organic molecules. It provides reproducible fragmentation patterns.

-

Sample Introduction: The liquid sample is introduced into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

MS Data and Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 99 , corresponding to the molecular formula C₅H₉NO.[2] Its presence confirms the molecular weight of the compound.

Key Fragmentation Pathways: The fragmentation is driven by the presence of the ether and nitrile functionalities. Ethers typically undergo α-cleavage (cleavage of a bond adjacent to the oxygen) and C-O bond cleavage.[10][11]

| m/z | Proposed Fragment | Notes |

| 99 | [CH₃CH₂OCH₂CH₂CN]⁺ | Molecular Ion (M⁺) |

| 84 | [CH₂OCH₂CH₂CN]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. |

| 70 | [OCH₂CH₂CN]⁺ | Loss of an ethyl radical (•CH₂CH₃). |

| 59 | [CH₃CH₂O=CH₂]⁺ | α-cleavage, loss of •CH₂CN radical. This is a very common and stable oxonium ion for ethyl ethers. |

| 54 | [CH₂=CH-CN]⁺ | Loss of ethoxy radical (•OCH₂CH₃). |

| 45 | [CH₃CH₂O]⁺ | Cleavage of the O-CH₂ bond. |

digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[C₅H₉NO]⁺\nm/z = 99", style=filled, fillcolor="#F1F3F4"]; F84 [label="[C₄H₆NO]⁺\nm/z = 84"]; F70 [label="[C₃H₄NO]⁺\nm/z = 70"]; F59 [label="[C₃H₇O]⁺\nm/z = 59", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F54 [label="[C₃H₃N]⁺\nm/z = 54"];

M -> F84 [label="- •CH₃"]; M -> F70 [label="- •C₂H₅"]; M -> F59 [label="- •CH₂CN\n(α-cleavage)", color="#EA4335"]; M -> F54 [label="- •OC₂H₅"]; }

Caption: Proposed major fragmentation pathways for 3-Ethoxypropionitrile under EI-MS.

Safety and Handling

3-Ethoxypropionitrile is a combustible liquid and can cause skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13][14]

Conclusion

The spectroscopic characterization of 3-Ethoxypropionitrile is unambiguous. ¹H and ¹³C NMR define the complete carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical nitrile and ether functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive dataset serves as a reliable fingerprint for the identification and quality assessment of 3-Ethoxypropionitrile in any research or development setting.

References

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxypropionitrile - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Propanenitrile, 3-ethoxy-. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-ethoxy-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. Propanenitrile, 3-ethoxy- [webbook.nist.gov]

- 2. 3-Ethoxypropionitrile(2141-62-0) 1H NMR [m.chemicalbook.com]

- 3. 3-Ethoxypropionitrile(2141-62-0) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. 3-Ethoxypropionitrile(2141-62-0) IR Spectrum [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxypropionitrile

Foreword: Navigating the Isomeric Landscape of Ethoxypropionitrile

In the realm of fine chemical intermediates, precise nomenclature is paramount. The subject of this guide, nominally "2-Ethoxypropionitrile," presents a common challenge in chemical databases and commercial listings. Extensive research reveals that the designation "this compound" is frequently used as a synonym for its isomer, 3-Ethoxypropionitrile (CAS No. 2141-62-0). The vast majority of available technical data, from physical constants to spectroscopic analyses and reaction protocols, pertains to the 3-isomer. Consequently, this guide will focus comprehensively on the properties and protocols associated with 3-Ethoxypropionitrile, while acknowledging the existing ambiguity. This approach ensures scientific integrity by grounding the discussion in verifiable data. For researchers specifically interested in the 2-isomer, it is crucial to verify the structure of any acquired material through analytical means, as it is the less common and less documented of the two positional isomers.

Introduction to 3-Ethoxypropionitrile: A Versatile Synthetic Building Block

3-Ethoxypropionitrile is a bifunctional organic compound featuring both a nitrile (-C≡N) and an ether (-O-) functional group.[1] This unique combination imparts a valuable reactivity profile, establishing it as a significant C3 building block in organic synthesis.[1] Its utility is particularly noted in the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for the construction of more complex molecular architectures.[2][3] The compound is a colorless to pale yellow liquid with a characteristic faint nitrile odor.[2]

Physicochemical Properties of 3-Ethoxypropionitrile

The physical and chemical properties of 3-Ethoxypropionitrile are summarized in the table below, providing a concise reference for laboratory and process development applications.

| Property | Value | Source(s) |

| CAS Number | 2141-62-0 | [4][5] |

| Molecular Formula | C₅H₉NO | [5] |

| Molecular Weight | 99.13 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 171 °C | [5][6] |

| Density | 0.894 - 0.911 g/cm³ | [4][5] |

| Refractive Index | 1.4075 - 1.41 | [5][6] |

| Flash Point | 63 - 64 °C | [5][6] |

| Solubility | Moderately soluble in organic solvents (ethanol, ether, acetone); slightly soluble in water. | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 33 Ų | [2] |

Synthesis of 3-Ethoxypropionitrile: The Cyanoethylation of Ethanol

The most prevalent and industrially viable method for the synthesis of 3-Ethoxypropionitrile is the base-catalyzed Michael addition of ethanol to acrylonitrile. This reaction, a classic example of cyanoethylation, is efficient and proceeds under relatively mild conditions.[7]

Reaction Principle

The reaction mechanism involves the deprotonation of ethanol by a base to form the ethoxide ion, a potent nucleophile. The ethoxide then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. The resulting enolate is then protonated by the solvent (ethanol) to yield the final product, 3-Ethoxypropionitrile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 3-Ethoxypropionitrile.

Materials and Reagents:

-

Ethanol (anhydrous)

-

Acrylonitrile

-

Sodium hydroxide (or other suitable base catalyst)

-

Stirring apparatus

-

Reaction vessel with temperature control

-

Distillation apparatus

Procedure:

-

To a reaction vessel containing anhydrous ethanol, add a catalytic amount of sodium hydroxide.

-

Control the temperature of the reactor, and slowly add acrylonitrile dropwise to the ethanol/catalyst mixture. The reaction is exothermic, and the temperature should be maintained within a safe and optimal range.[8][9]

-

After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a period to ensure the reaction goes to completion.[8][9]

-

Upon completion, the reaction mixture can be neutralized with a suitable acid.

-

The crude 3-Ethoxypropionitrile can be purified by vacuum distillation to yield a product with a purity of >97%.[8][9]

Caption: Workflow for the synthesis of 3-Ethoxypropionitrile.

Spectroscopic Characterization

The structural elucidation of 3-Ethoxypropionitrile is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Ethoxypropionitrile exhibits characteristic absorption bands corresponding to its functional groups. A strong, sharp peak around 2250 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The C-O-C stretching of the ether linkage typically appears in the region of 1100-1200 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed below 3000 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule. The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. The two methylene groups adjacent to the ether oxygen and the nitrile group will appear as distinct triplets. The ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule.[11]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) for 3-Ethoxypropionitrile would be observed at m/z = 99. Common fragmentation patterns would involve the loss of alkyl fragments from the ethoxy group and cleavage adjacent to the ether and nitrile functionalities.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 3-Ethoxypropionitrile is dictated by its two primary functional groups: the nitrile and the ether.

-

Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, and reaction with organometallic reagents to form ketones. These transformations are fundamental in building more complex molecular scaffolds.

-

Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

The cyanoethyl group is a key pharmacophore and a versatile synthetic handle in drug discovery. The process of cyanoethylation is used to introduce this moiety into molecules, often to modify their physicochemical properties or to serve as a precursor for other functional groups.[7] For instance, the nitrile can be a bioisostere for a carbonyl group or can be used to improve metabolic stability. The ability to readily convert the nitrile to an amine or a carboxylic acid makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[12][13]

Caption: Reactivity and applications of 3-Ethoxypropionitrile.

Safety and Handling

3-Ethoxypropionitrile is a combustible liquid and should be handled with appropriate safety precautions.[5] It is known to cause skin and serious eye irritation.[5] Therefore, the use of personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. All handling should be performed in a well-ventilated area, preferably in a fume hood. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]

Conclusion

3-Ethoxypropionitrile, often referred to as this compound in commercial and some database sources, is a valuable and versatile chemical intermediate. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an important building block in organic synthesis. The reactivity of its nitrile and ether functional groups provides multiple avenues for the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. A clear understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

-

Stenutz. (n.d.). 3-ethoxypropionitrile. Retrieved from [Link]

-

PubChem. (n.d.). Propanenitrile, 3-ethoxy-. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2141-62-0,3-Ethoxypropionitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN109369423A - The preparation method of 3- ethoxy propylamine.

- Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.

-

Chemical Synthesis. (n.d.). 3-Ethoxypropionitrile | C5H9NO | 682487 | 2141-62-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxypropionitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxypropionitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Glen Research. (2025). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

- Google Patents. (n.d.). CN102295578A - Synthetic method of 3,3-diethoxypropionitrile.

-

PubMed Central. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]

-

YouTube. (2023, December 4). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Diethoxypropionitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2-ethoxy-. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2.... Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile, 2-hydroxy-. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 1). 1 H and 13 C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 2141-62-0: 3-Ethoxypropanenitrile | CymitQuimica [cymitquimica.com]

- 4. 3-ethoxypropionitrile [stenutz.eu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 8. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]

- 9. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 10. 3-Ethoxypropionitrile(2141-62-0) IR Spectrum [m.chemicalbook.com]

- 11. 3-Ethoxypropionitrile(2141-62-0) 1H NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nomenclature and Synonyms of Ethoxypropionitrile

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. Ambiguity in a compound's name can lead to costly errors in procurement, experimental design, and regulatory documentation. This guide provides a definitive clarification on the alternate names for ethoxypropionitrile, focusing on the commonly encountered but often misidentified "2-Ethoxypropionitrile."

The Critical Distinction: this compound vs. 3-Ethoxypropionitrile

A thorough review of chemical literature and supplier databases reveals a crucial point of clarification: the term "this compound" is predominantly used as a synonym for 3-Ethoxypropionitrile . As of the date of this publication, a distinct, commercially available, and well-documented compound with the Chemical Abstracts Service (CAS) number for this compound is not readily found. This suggests that "this compound" is often a misnomer for its isomer, 3-Ethoxypropionitrile.

The basis for this clarification lies in the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for nitriles. In the case of propionitrile, the carbon atom of the nitrile group (-C≡N) is designated as carbon 1 (C1).[1][2] Consequently, the subsequent carbon atoms are numbered C2 and C3. Therefore:

-

This compound would have the ethoxy group (-OCH2CH3) attached to the second carbon (the α-carbon).

-

3-Ethoxypropionitrile has the ethoxy group attached to the third carbon (the β-carbon).

The vast majority of scientific literature and chemical supplier catalogs refer to the compound with the CAS number 2141-62-0 , which is unequivocally 3-Ethoxypropionitrile .

Definitive Identification of 3-Ethoxypropionitrile

To ensure clarity and accuracy in all research and development endeavors, it is essential to use the correct identifiers for this compound.

-

IUPAC Name: 3-ethoxypropanenitrile

-

CAS Number: 2141-62-0

-

Molecular Formula: C5H9NO

-

Chemical Structure:

Comprehensive List of Synonyms and Alternate Names

3-Ethoxypropionitrile is known by a variety of names in the chemical literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.

Systematic and Semi-Systematic Names:

-

Propanenitrile, 3-ethoxy-

-

Propionitrile, 3-ethoxy-

-

3-Ethoxypropanenitrile

-

3-Ethoxypropiononitrile

Common Names and Trivial Names:

-

beta-Ethoxypropionitrile (β-Ethoxypropionitrile)

-

2-Cyanoethyl ethyl ether

The use of "beta" (β) in "beta-Ethoxypropionitrile" is a common naming convention that refers to the position of the substituent on the carbon atom that is beta to the nitrile functional group.[3] The carbon adjacent to the nitrile group (C2) is the alpha (α) carbon, and the next carbon (C3) is the beta (β) carbon. This aligns with the IUPAC numbering where the ethoxy group is on the third carbon.

Database and Regulatory Identifiers:

-

EINECS Number: 218-393-4

-

Beilstein Registry Number (BRN): 741924, 1720500

-

NSC Number: 7767

-

DSSTox Substance ID: DTXSID0051861

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms and identifiers.

Caption: Relationship between the primary IUPAC name and its synonyms.

Summary of Key Identifiers

For quick reference, the following table summarizes the key identifiers for 3-Ethoxypropionitrile.

| Identifier Type | Value |

| Primary IUPAC Name | 3-ethoxypropanenitrile |

| CAS Number | 2141-62-0 |

| Molecular Formula | C5H9NO |

| Common Synonym | beta-Ethoxypropionitrile |

| Systematic Synonym | Propanenitrile, 3-ethoxy- |

| EINECS Number | 218-393-4 |

| Beilstein Registry Number | 741924, 1720500 |

Conclusion and Recommendations

The evidence from chemical databases and nomenclature guidelines strongly indicates that "this compound" is a commonly used but technically incorrect synonym for 3-Ethoxypropionitrile (CAS: 2141-62-0) . To maintain scientific integrity and avoid ambiguity in research and development, it is strongly recommended that professionals use the IUPAC name, 3-ethoxypropanenitrile , or the CAS number, 2141-62-0 , for all documentation, procurement, and experimental protocols. When encountering the term "this compound" in literature or supplier information, it is prudent to verify the CAS number to ensure the correct compound is being referenced.

References

-

Title: Nomenclature of Nitriles | Chemistry Online Source: Chemistry Online URL: [Link]

-

Title: Propionitrile (C3H5N) properties Source: Material Properties URL: [Link]

-

Title: α,β-Unsaturated Nitriles Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

-

Title: Propionitrile - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: IUPAC URL: [Link]

-

Title: Carbonyl α-substitution reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Naming Nitriles - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem Source: PubChem URL: [Link]

-

Title: Aldehydes, Ketones and Carboxylic Acids - NCERT Source: National Council of Educational Research and Training URL: [Link]

-

Title: Give an example for each of the following: a. a β-keto nitrile Source: Pearson+ URL: [Link]

-

Title: Reactions of Nitriles - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy Source: MDPI URL: [Link]

-

Title: Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates Source: ChemRxiv URL: [Link]

-

Title: Synthesis and investigation of effects of 2-[4- [[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen: structure-activity relationships - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate Source: Scientific & Academic Publishing URL: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxypropionitrile

Abstract

2-Ethoxypropionitrile is a nitrile compound whose thermal stability is a critical parameter for its safe handling, storage, and use in research and development, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides an in-depth examination of the thermal properties of this compound. It outlines the potential decomposition pathways, identifies hazardous byproducts, and presents comprehensive, field-proven methodologies for assessing its thermal stability. This document is intended for researchers, process chemists, and safety professionals, offering a framework for conducting rigorous thermal hazard assessments to ensure operational safety and regulatory compliance.

Introduction and Physicochemical Profile

This compound belongs to the family of aliphatic nitriles. While specific applications are not broadly documented in public literature, its structure suggests potential utility as a solvent or an intermediate in organic synthesis. The presence of both an ether linkage and a nitrile group dictates its chemical reactivity and physical properties. Understanding its thermal behavior is paramount, as nitriles can undergo energetic decomposition, sometimes with little warning, releasing toxic and flammable products.

A summary of its key physicochemical properties is essential for any safety assessment.

| Property | Value | Source |

| CAS Number | 2254-97-9 | - |

| Molecular Formula | C₅H₉NO | - |

| Molecular Weight | 99.13 g/mol | - |

| Boiling Point | 72 - 73 °C (162 - 163 °F) | |

| Melting Point | -97 °C (-143 °F) | |

| Density | 0.742 g/cm³ at 25 °C (77 °F) | |

| Vapor Pressure | 5.2 kPa (at room temp, for propionitrile) | [1] |

The product is known to be a highly flammable liquid and vapor, and vapors may form an explosive mixture with air. It is chemically stable under standard ambient (room temperature) conditions.

Thermal Hazards and Decomposition Chemistry

The primary thermal hazard associated with this compound is its potential for exothermic decomposition at elevated temperatures. While the precise decomposition mechanism is not detailed in available literature, the decomposition of analogous nitrile and ether compounds suggests a pathway that can generate significant heat and toxic byproducts.

Key Hazards:

-

Exothermic Decomposition: The uncontrolled release of energy can lead to a rapid increase in temperature and pressure within a closed system, posing a risk of vessel rupture or explosion.

-

Toxic Gas Generation: Decomposition products are expected to include highly toxic gases. For related nitriles, these include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx)[1][2][3]. Critically, compounds containing the nitrile group can form hydrogen cyanide (HCN) under certain conditions, a potent toxin.

-

Flammability: The compound itself is highly flammable, and decomposition can generate flammable gases, increasing the risk of a fire or explosion if an ignition source is present.

The following diagram illustrates a logical workflow for assessing these thermal hazards, from initial screening to detailed process safety studies.

Caption: Schematic of a Thermogravimetric Analysis (TGA) instrument.

Reaction Calorimetry

For process development, reaction calorimetry is used to measure the heat evolved during a chemical reaction under simulated plant conditions.[4][5] This technique is crucial for determining the cooling requirements and ensuring that a reaction involving this compound can be controlled on a large scale. It helps quantify the total heat of reaction and the rate of heat release, which are essential for designing safe manufacturing processes.[6]

Potential Decomposition Pathway

While the exact mechanism requires experimental validation (e.g., via TGA-MS), a plausible thermal decomposition pathway for this compound involves the cleavage of its weakest bonds and subsequent rearrangement and fragmentation. The C-C bond adjacent to the nitrile group and the C-O ether bond are likely points of initial fragmentation.

Caption: Potential hazardous products from thermal decomposition.

Safe Handling and Storage Recommendations

Based on an analysis of safety data, the following procedures are mandatory for the safe management of this compound.

| Aspect | Recommendation | Citation(s) |

| Storage | Store in a well-ventilated, cool, and dry place. Keep containers tightly closed. Store locked up and away from heat, sparks, open flames, and other ignition sources. | [7] |

| Handling | Work under a chemical fume hood. Do not inhale substance/mixture. Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge. | [1][8] |

| Personal Protective Equipment (PPE) | Wear flame-retardant antistatic protective clothing, impervious gloves, and safety goggles with a face shield. Respiratory protection is required when vapors/aerosols are generated. | [8] |

| Fire Fighting | Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a direct water jet. Water mist may be used to cool closed containers. | [2] |

| Spill Response | Cover drains and collect spills with liquid-absorbent material (e.g., Chemizorb®). Dispose of contaminated material at an approved waste disposal plant. |

Conclusion

This compound is a flammable liquid that requires careful management due to its potential for exothermic decomposition at elevated temperatures. While stable at ambient conditions, it can decompose to produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides. A rigorous thermal hazard assessment, employing techniques such as DSC for screening and TGA for detailed stability analysis, is essential before this material is used in any process. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to characterize these risks, establish safe operating limits, and ensure the overall safety of their operations.

References

- Sigma-Aldrich. (2025).

- Airgas. (2017).

- TCI Chemicals. (Date not specified).

- Fisher Scientific. (2025). SAFETY DATA SHEET for Propanenitrile, 3-methoxy-.

- TCI Chemicals. (2018). SAFETY DATA SHEET for 2-Iodo-2-methylpropionitrile.

- Fisher Scientific. (2024).

- Chemos GmbH & Co.KG. (2019).

- U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.

- PubMed Central (PMC). (Date not specified). Safe handling of hazardous drugs.

- National Institutes of Health (NIH). (Date not specified). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Impact Analytical.

- Chem.purdue.edu.

- ResearchGate. (2019). Thermogravimetric Analysis of Polymers.

- Chemistry LibreTexts. (2022). Reaction Calorimetry.

- Wikipedia. (Date not specified). Reaction calorimeter.

- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.

- IChemE. (Date not specified).

- NC State University Libraries. (Date not specified). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

- SciSpace. (1971). Differential scanning calorimetry methods in the determination of thermal properties of explosives.

- OSTI.GOV. (2023).

- Metrohm. (Date not specified). THERMOGRAVIMETRIC ANALYZER.

- ELTRA. (Date not specified). Thermogravimetric Analyzer: TGA Thermostep.

- MDPI. (Date not specified).

Sources

Health and safety data for 2-Ethoxypropionitrile handling

An In-Depth Technical Guide to the Safe Handling of 2-Ethoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, a member of the aliphatic nitrile family, is a chemical intermediate utilized in specialized synthesis applications within research and pharmaceutical development. Its molecular structure, featuring both a nitrile group (-C≡N) and an ether linkage (-O-), dictates its unique reactivity and toxicological profile. The presence of the nitrile group raises inherent safety concerns due to the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[1] Furthermore, its physical properties suggest a degree of flammability. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in the principles of risk assessment and the hierarchy of controls. The causality behind each procedural recommendation is explained to ensure a self-validating system of safety for laboratory personnel.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a substance's inherent hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining its chemical class and data from close structural analogs, such as 2-methoxypropanenitrile.

Physical and Chemical Hazards

The primary physical hazard associated with this compound and similar short-chain aliphatic nitriles is flammability. Vapors can be heavier than air, potentially accumulating in low-lying areas and forming explosive mixtures with air.[2]

Table 1: Physical and Chemical Properties of Related Nitriles

| Property | 2,2-Diethoxypropionitrile | 2-Methoxypropanenitrile[3] | Propionitrile[4] | General Remarks for this compound |

|---|---|---|---|---|

| Physical Form | Liquid | Liquid | Liquid | Assumed to be a liquid at STP. |

| Boiling Point | 60 °C @ 20 mmHg | 62°C /2.0kPa | 97 °C | Flammable with a relatively low boiling point. |

| Flash Point | 44 °C (111.2 °F) - closed cup | Not available | 2 °C (36 °F) - closed cup | High Flammability Hazard. Must be treated as a flammable liquid. |

| Density | 0.918 g/mL at 25 °C | Not available | 0.783 g/mL at 25 °C | Likely less dense than water. |

| Vapor Hazards | Vapors may form explosive mixtures with air.[5] | Vapors may form explosive mixtures with air. | Vapors may form explosive mixtures with air. | Ignition sources must be strictly controlled. |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6] | Stable under proper conditions. Incompatible with oxidizing agents. | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4] | Avoid contact with strong oxidizers, acids, and bases to prevent vigorous or exothermic reactions. |

Health Hazards and Toxicological Concerns

The principal toxicological concern with aliphatic nitriles is their ability to cause harm through multiple routes of exposure and the potential for severe systemic effects.

-

Acute Toxicity: Based on analogs, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[3] The toxicity of aliphatic nitriles is often linked to their in-vivo metabolism, which can liberate cyanide.[1] Cyanide is a potent systemic poison that inhibits cytochrome c oxidase, a critical enzyme in cellular respiration.[1]

-

Irritation: The compound is expected to cause serious eye irritation and skin irritation.[3][7] Prolonged or repeated skin contact may lead to dermatitis.

-

Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation.[8] High concentrations could lead to systemic effects similar to ingestion or dermal absorption, including dizziness or drowsiness.[5]

Section 2: Risk Assessment and Exposure Control

Managing the risks associated with this compound requires a systematic approach based on the hierarchy of controls. This framework prioritizes the most effective control measures to protect laboratory personnel.

Sources

- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Two-generation reproductive toxicity study of inhaled acrylonitrile vapors in Crl:CD(SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity Assessment of 2-Ethoxypropionitrile

Introduction

2-Ethoxypropionitrile is a nitrile compound whose environmental footprint is not well-documented in publicly accessible literature. For researchers, scientists, and professionals in drug development, understanding the potential environmental impact of novel or understudied chemicals is a critical component of responsible product stewardship and regulatory compliance. The absence of comprehensive data for this compound necessitates a structured, scientifically rigorous approach to its environmental risk assessment.

This guide provides a detailed methodological framework for characterizing the environmental fate and ecotoxicity of this compound. Rather than presenting existing data, this document serves as an expert-led roadmap, detailing the essential experimental protocols and the scientific rationale behind them. By following this framework, researchers can generate the necessary data to perform a robust environmental risk assessment. The methodologies described are grounded in the internationally recognized Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring data quality and mutual acceptance across regulatory bodies.[1][2]

Part 1: Foundational Physicochemical Properties

Before assessing environmental behavior, a baseline understanding of a chemical's physical and chemical properties is essential. These parameters govern how a substance will partition between air, water, soil, and biota. Experimental determination of these properties is the crucial first step.

Key Physicochemical Parameters for this compound

| Property | OECD Guideline | Significance for Environmental Assessment |

| Water Solubility | OECD 105 | Determines the concentration of the substance that can exist in the aqueous phase, influencing its bioavailability and transport in water. |

| Vapour Pressure | OECD 104 | Indicates the tendency of the substance to volatilize from soil and water surfaces into the atmosphere. |

| n-Octanol/Water Partition Coefficient (Kow) | OECD 107, 117, or 123 | A key indicator of a substance's lipophilicity and its potential to bioaccumulate in organisms. Essential for predicting partitioning behavior. |

| Dissociation Constant in Water (pKa) | OECD 112 | Determines if the substance will exist in an ionized or non-ionized form at different environmental pH values, which significantly affects its solubility, adsorption, and bioavailability. |

Part 2: Environmental Fate Assessment

Environmental fate studies determine what happens to this compound when it is released into the environment. This involves assessing its persistence, degradation pathways, and mobility.

Biodegradation: The Role of Microorganisms

Biodegradation is a primary mechanism for the breakdown of organic chemicals in the environment.[3] Testing is tiered, starting with an assessment of "ready" biodegradability, which simulates conditions in an aerobic aquatic environment.

A test for ready biodegradability provides stringent conditions where a positive result indicates the substance is likely to be rapidly and completely biodegraded in a variety of aerobic environments.[3][4] The Manometric Respirometry Test is a suitable choice.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

-

Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[3][5]

-

Setup: The test is conducted in sealed vessels connected to a respirometer, which measures oxygen consumption over time.[6]

-

Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.

-

Measurement: The oxygen consumed by the microbial population is measured and compared to the theoretical oxygen demand (ThOD) of this compound.[5][7]

-

Endpoint: The percentage of biodegradation is calculated.

-

Interpretation: If the substance reaches ≥ 60% biodegradation within a 10-day window during the 28-day test, it is considered "readily biodegradable".[3][7]

If a substance is not readily biodegradable, its potential for inherent biodegradation is assessed under conditions more favorable for degradation.[8]

Experimental Protocol: OECD 302B - Zahn-Wellens/EVPA Test

-

Principle: This test exposes the substance to a higher concentration of microorganisms and for a longer adaptation period.[9][10]

-

Setup: A mixture of this compound, mineral nutrients, and a large amount of activated sludge is aerated for up to 28 days.[9]

-

Measurement: The removal of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) is monitored over time.[8][9]

-

Interpretation: A removal of >70% is considered evidence of inherent, ultimate biodegradability.[8] A result between 20% and 70% suggests inherent, primary biodegradation.

Abiotic Degradation

Abiotic processes, such as hydrolysis and photolysis, can also contribute to the degradation of a chemical in the environment.

Hydrolysis as a Function of pH (OECD 111)

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some substances.[11][12] The rate of this reaction is often dependent on pH.

-

Principle: The stability of this compound is tested in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[13][14][15]

-

Procedure: A preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly determine if hydrolysis is likely to occur.[14][15]

-

Main Test: If significant hydrolysis is observed, a main test is performed at various temperatures to determine the hydrolysis rate constants and half-life at each pH.[13]

-

Endpoint: The key outputs are the rate constant (k) and the half-life (t1/2) of the substance at different pH values.

Environmental Partitioning: Adsorption-Desorption

The tendency of a chemical to bind to soil and sediment particles determines its mobility. High adsorption can lead to accumulation in soil and sediment, while low adsorption can result in leaching to groundwater.

Experimental Protocol: OECD 106 - Batch Equilibrium Method

-

Principle: This method measures the distribution of this compound between the soil/sediment and the aqueous phase at equilibrium.[16][17][18]

-

Procedure:

-

Samples of different, well-characterized soils are agitated with aqueous solutions of this compound for a defined period to reach equilibrium.[19]

-

The phases are then separated by centrifugation.

-

The concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[19]

-

-

Endpoints: The primary outputs are the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). The Koc value is particularly useful for comparing the adsorption potential of a chemical across different soils.[20]

Part 3: Ecotoxicological Assessment

Ecotoxicity testing evaluates the potential for a substance to cause harm to living organisms in the environment. A standard base set of tests across different trophic levels is required to characterize the acute hazard.

Aquatic Ecotoxicity

The aquatic compartment is a primary recipient of many chemical contaminants. Therefore, a base set of acute tests on an alga, an invertebrate, and a fish is fundamental.

Aquatic Ecotoxicity Test Battery

| Trophic Level | Test Organism | Guideline | Duration | Endpoint | Significance |

| Primary Producer (Algae) | Pseudokirchneriella subcapitata | OECD 201 | 72 hours | EC50 (Growth Inhibition) | Assesses impact on the base of the aquatic food web.[21][22][23][24] |

| Primary Consumer (Invertebrate) | Daphnia magna | OECD 202 | 48 hours | EC50 (Immobilisation) | Represents impact on a key link between primary producers and higher trophic levels.[25][26][27][28] |

| Secondary Consumer (Fish) | Danio rerio (Zebrafish) | OECD 203 | 96 hours | LC50 (Lethal Concentration) | Provides data on acute toxicity to vertebrates.[29][30][31][32][33] |

Experimental Protocol Summaries

-

OECD 201 (Alga, Growth Inhibition Test): Exponentially growing algal cultures are exposed to a range of concentrations of this compound for 72 hours.[24][34] The inhibition of growth, measured by cell count or fluorescence, is compared to a control to determine the EC50, the concentration causing a 50% reduction in growth.[34]

-

OECD 202 (Daphnia sp., Acute Immobilisation Test): Young daphnids are exposed to various concentrations of the test substance for 48 hours.[28][35] The EC50 is the concentration that immobilizes 50% of the daphnids.[35]

-

OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to a series of concentrations for 96 hours in either a static or semi-static system.[31][32] Mortality is recorded at 24, 48, 72, and 96 hours to calculate the LC50, the concentration lethal to 50% of the test fish.[30][33]

Terrestrial Ecotoxicity

If a substance is likely to reach the soil environment (e.g., through land application or sludge disposal), its effects on soil-dwelling organisms must be evaluated.

Key Terrestrial Ecotoxicity Tests

| Compartment | Test Organism/System | Guideline | Duration | Endpoint | Significance |

| Soil Macroorganisms | Eisenia fetida (Earthworm) | OECD 207 | 14 days | LC50 (Mortality), EC50 (Biomass change) | Earthworms are key indicators of soil health and ecosystem function.[36][37][38][39] |

| Soil Microorganisms | Soil Microflora | OECD 216 | 28+ days | Effect on Nitrogen Transformation Rate | Assesses the impact on crucial nutrient cycling processes driven by soil microorganisms.[40][41][42][43] |

Experimental Protocol Summaries

-

OECD 207 (Earthworm, Acute Toxicity Test): Adult earthworms are exposed to this compound in a standardized artificial soil for 14 days.[44] The endpoints are mortality (LC50) and sublethal effects like changes in body weight (EC50).[37]

-

OECD 216 (Soil Microorganisms, Nitrogen Transformation Test): The effect of the substance on the microbial conversion of organic nitrogen to nitrate is measured over at least 28 days.[41][42] A deviation of more than 25% from the control indicates a significant effect on soil microbial activity.[42]

Conclusion and Integrated Assessment

The comprehensive dataset generated by following the methodologies outlined in this guide will enable a robust assessment of the environmental fate and ecotoxicity of this compound. The results from fate studies (biodegradation, hydrolysis, adsorption) will determine the Predicted Environmental Concentration (PEC), while ecotoxicity studies will establish the Predicted No-Effect Concentration (PNEC).

By comparing the PEC to the PNEC, a risk characterization ratio can be calculated, allowing scientists and drug development professionals to determine if the substance poses a potential risk to the environment. This structured, guideline-based approach ensures scientific integrity, regulatory acceptance, and a responsible evaluation of a chemical's environmental profile, even in the absence of pre-existing data.

References

- OECD (1981), OECD Guidelines for the Testing of Chemicals, Section 3: Environmental Fate and Behaviour, OECD Publishing, Paris.

- Aropha (n.d.), OECD 302B: Inherent Biodegradability Test.

- Aropha (n.d.), OECD 207: Earthworm Acute Toxicity Test.

- Aropha (n.d.), OECD 202: Daphnia sp.

- Situ Biosciences (n.d.), OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.

- Situ Biosciences (n.d.), OECD 111 - Hydrolysis as a Function of pH.

- ibacon GmbH (n.d.)

- ibacon GmbH (n.d.), Revision of the Fish Acute Toxicity Testing Guideline OECD 203.

- Situ Biosciences (n.d.), OECD 202: Daphnia Sp.

- Situ Biosciences (n.d.), OECD 203: Fish, Acute Toxicity Test.

- ibacon GmbH (n.d.), OECD 301/310: Ready Biodegradability Tests.

- ibacon GmbH (n.d.), OECD 111: Hydrolysis as a Function of pH.

- Biotecnologie B.T. Srl (n.d.)

- Situ Biosciences (n.d.)

- Biotecnologie B.T. Srl (n.d.), OECD TG 207: Earthworm, Acute Toxicity test.

- Biotecnologie B.T. Srl (n.d.), OECD TG 202: Daphnia sp.

- Biotecnologie B.T. Srl (n.d.), OECD TG 203: Fish, Acute Toxicity test.

- Tox Lab (n.d.), Test No. 301: Ready Biodegradability.

- BPC Instruments (n.d.), OECD 301 C & F.

- Charles River (n.d.), OECD 207: Earthworm, acute toxicity tests.

- Situ Biosciences (n.d.), OECD 302D - Inherent Biodegradability: Concawe Test.

- Scymaris (n.d.), OECD 202: Daphnia sp.

- Tox Lab (n.d.), Test No. 203: Fish, Acute Toxicity Test.

- Charles River (n.d.)

- Aropha (n.d.), OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.

- Infinita Lab (2026), OECD 302 Inherent Biodegradability Testing in Compost.

- Fera Science Ltd. (n.d.), Daphnia sp.

- Charles River (n.d.)

- ECETOC (n.d.), APPENDIX D: MEASUREMENT OF HYDROLYSIS.

- IVAMI (n.d.), Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984).

- Infinita Lab (2026), OECD 203 Fish Acute Toxicity Test.

- Aropha (n.d.)

- FAO, Effects on earthworms – Acute toxicity | Pesticide Registr

- FAO, Ready biodegradability | Pesticide Registr

- OECD (1984), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.

- GLP (n.d.), OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50.

- Charles River (n.d.)

- OECD (2004), Test No. 111: Hydrolysis as a Function of pH, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

- OECD (1981), Test No. 302B: Inherent Biodegradability: Zahn-Wellens/ EVPA Test, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.

- OECD (2000), Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

- OECD (2011), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.

- OECD (2009), Test No. 302B: Inherent Biodegradability: Zahn-Wellens/EVPA Test, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.

- ibacon GmbH (n.d.)

- Smithers (2025)

- Hingston, J. & Gibson, R. (n.d.)

- 3E (2018), OECD guidelines for chemicals safety testing.

- OECD (n.d.), Guidelines for the Testing of Chemicals.

- Pedrinho, A. et al. (2024), The effect of natural products used as pesticides on the soil microbiota: OECD 216 nitrogen transformation test fails to identify effects that were detected via q-PCR microbial abundance measurement. Pest Manag Sci, 80(6), 2563-2576.

- Fera Science Ltd. (n.d.)

- Bartlett, C. et al. (2024), Soil-specific outcomes in the OECD 216 Nitrogen Transformation Test. Integr Environ Assess Manag, 20(5), 1611-1624.

Sources

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 8. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 15. oecd.org [oecd.org]

- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. york.ac.uk [york.ac.uk]

- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 21. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 26. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 29. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 30. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 31. biotecnologiebt.it [biotecnologiebt.it]

- 32. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 33. testinglab.com [testinglab.com]

- 34. eurofins.com.au [eurofins.com.au]

- 35. shop.fera.co.uk [shop.fera.co.uk]

- 36. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 37. biotecnologiebt.it [biotecnologiebt.it]

- 38. catalog.labcorp.com [catalog.labcorp.com]

- 39. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 40. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]

- 41. biotecnologiebt.it [biotecnologiebt.it]

- 42. catalog.labcorp.com [catalog.labcorp.com]

- 43. Soil-specific outcomes in the OECD 216 Nitrogen Transformation Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Ethoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract